molecular formula C25H18N4O2 B3016741 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione CAS No. 867042-14-6

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione

Cat. No. B3016741
CAS RN: 867042-14-6
M. Wt: 406.445
InChI Key: QNCNHADROPWQGN-UHFFFAOYSA-N
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Description

“1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” is a compound that belongs to the class of indolo[2,3-b]quinoxalines . These compounds are known for their wide range of biological properties, including antibacterial and antiviral activities . They are analogues of a natural cytotoxic agent called ellipticine .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxalines involves the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .


Molecular Structure Analysis

The molecular structure of “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” can be analyzed using various techniques. For instance, the reaction of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in DMSO in the presence of K2CO3 can be analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .

Future Directions

The future directions for the research on “1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione” could involve the synthesis of new biologically active compounds . These compounds could be studied for their potential antibacterial and antiviral activities .

Mechanism of Action

Target of Action

The primary target of 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, which can affect the function of the DNA and the cell as a whole .

Biochemical Pathways

It is known that the compound has antiviral and antibacterial properties . Therefore, it may affect pathways related to viral replication and bacterial growth .

Pharmacokinetics

The compound was synthesized in a dmso–k2co3 system , suggesting that it may be soluble in DMSO, which could potentially affect its absorption and distribution in the body.

Result of Action

The compound has been shown to have cytotoxic effects, particularly against Burkitt lymphoma, which is viral . It also exhibits high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . Furthermore, it has been found to have interferon-inducing activity with low toxicity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can increase the rate of competing reactions, leading to a decrease in the yield of the target compound . To reduce the competing reaction rate, the alkylation of the compound was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

properties

IUPAC Name

1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c1-15-10-11-21-17(14-15)23(30)25(31)29(21)13-12-28-20-9-5-2-6-16(20)22-24(28)27-19-8-4-3-7-18(19)26-22/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCNHADROPWQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione

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